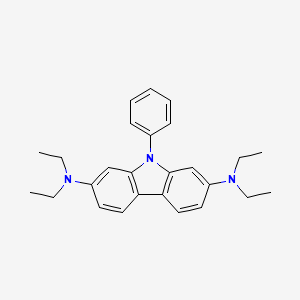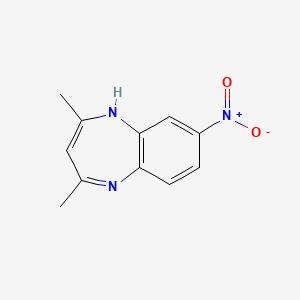
1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties. The specific structure of 1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- includes two methyl groups at positions 2 and 4, and a nitro group at position 7, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethylaniline with nitrobenzoyl chloride under acidic conditions to form the corresponding benzodiazepine ring. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a suitable solvent, like dichloromethane, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- may involve continuous flow synthesis techniques. Continuous flow chemistry allows for the efficient and scalable production of benzodiazepines by maintaining precise control over reaction conditions and minimizing the risk of side reactions . This method is particularly advantageous for producing large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepines, which may have different pharmacological properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other benzodiazepine derivatives.
Biology: The compound is used in studies to understand the interaction of benzodiazepines with biological receptors.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Wirkmechanismus
The mechanism of action of 1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- involves its interaction with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This interaction enhances the binding activity of GABA, leading to increased inhibitory effects in the central nervous system. The compound’s effects are mediated through the modulation of GABAergic neurotransmission, resulting in anxiolytic, sedative, and anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Nitrazepam: Another benzodiazepine used for its hypnotic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the nitro group at position 7 and the methyl groups at positions 2 and 4 may influence its binding affinity and efficacy at benzodiazepine receptors .
Eigenschaften
CAS-Nummer |
125910-77-2 |
|---|---|
Molekularformel |
C11H11N3O2 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
2,4-dimethyl-8-nitro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C11H11N3O2/c1-7-5-8(2)13-11-6-9(14(15)16)3-4-10(11)12-7/h3-6,13H,1-2H3 |
InChI-Schlüssel |
RIOVRGVAGPKZGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C(N1)C=C(C=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)

![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
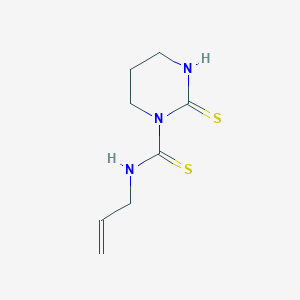
![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
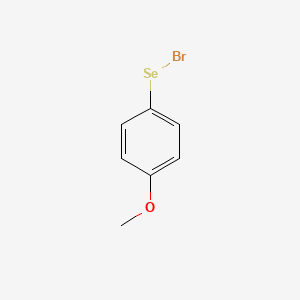
![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
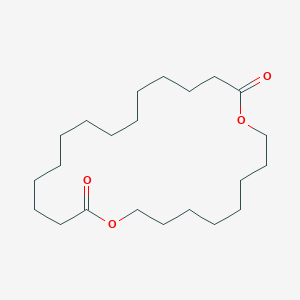
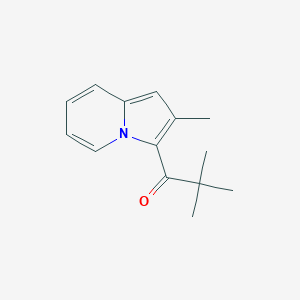
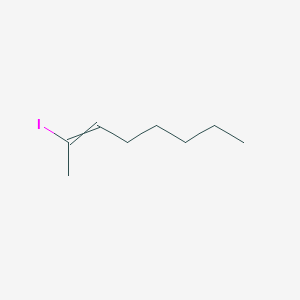
![4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one)](/img/structure/B14301457.png)
